N6-(Trifluoroacetyl)-L-lysine

Catalog No.
S726361
CAS No.
10009-20-8
M.F
C8H13F3N2O3
M. Wt
242.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-(Trifluoroacetyl)-L-lysine

CAS Number

10009-20-8

Product Name

N6-(Trifluoroacetyl)-L-lysine

IUPAC Name

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid

Molecular Formula

C8H13F3N2O3

Molecular Weight

242.2 g/mol

InChI

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1

InChI Key

PZZHRSVBHRVIMI-YFKPBYRVSA-N

SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N

Synonyms

N-epsilon-trifluoro-lysine, N-epsilon-trifluoroacetyl-L-lysine, TFA-lysine

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N

Isomeric SMILES

C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)N

Peptide Synthesis:

N6-(Trifluoroacetyl)-L-lysine (N6-TFA-L-lysine) finds application in the field of peptide synthesis, particularly as a precursor to N6-Trifluoroacetyl-L-lysine N-carboxyanhydride (N6-TFA-L-lysine NCA) [, ]. N6-TFA-L-lysine NCA is a valuable building block for the construction of polypeptides due to its ability to form peptide bonds with other amino acids and dipeptides []. Additionally, the trifluoroacetyl group in N6-TFA-L-lysine offers protection against oxidation during peptide synthesis, improving the overall yield and purity of the desired peptide [].

Enzyme Inhibition:

N6-TFA-L-lysine exhibits inhibitory activity towards the enzyme L-lysine cyclodeaminase []. This enzyme plays a crucial role in the metabolism of L-lysine, an essential amino acid. Studying the inhibitory effects of N6-TFA-L-lysine on L-lysine cyclodeaminase can provide valuable insights into the regulation of L-lysine metabolism and potentially lead to the development of novel therapeutic strategies.

Development of Novel Materials:

N6-TFA-L-lysine plays a role in the synthesis of dendritic polymers known as lysine dendrigraft (DGL) polymers []. These polymers possess unique properties due to their well-defined branched structure and can find applications in various fields, including drug delivery, biocatalysis, and sensors [].

  • N6-TFA-L-lysine is a synthetic compound derived from L-lysine by attaching a trifluoroacetyl group to the nitrogen atom at the sixth position (N6) of the lysine molecule [].
  • It serves as a valuable tool in various scientific fields, particularly peptide synthesis and the study of protein interactions [].

Molecular Structure Analysis

  • The key feature of N6-TFA-L-lysine is the trifluoroacetyl group (CF3CO) attached to the N6 position of the L-lysine backbone. This group introduces a bulky and electron-withdrawing moiety to the molecule [].
  • The presence of the trifluoroacetyl group can affect the hydrogen bonding capacity and overall charge distribution of the molecule compared to unmodified L-lysine [].

Chemical Reactions Analysis

  • Synthesis: N6-TFA-L-lysine can be synthesized through various methods, including the reaction of L-lysine with trifluoroacetic anhydride.
  • Balanced Chemical Equation: CH2(NH2)(CH2)4CH(NH2)COOH (L-lysine) + (CF3CO)2O (Trifluoroacetic anhydride) → CH2(NH2)(CH2)4CH(NHCO(CF3))COOH (N6-TFA-L-lysine) + CH3COOH (Acetic Acid)
  • Decomposition: Limited information exists on the specific decomposition pathways of N6-TFA-L-lysine. However, under acidic or basic conditions, hydrolysis of the trifluoroacetyl group is likely, regenerating L-lysine.
  • Other Reactions: N6-TFA-L-lysine plays a crucial role in peptide synthesis, particularly in the formation of amide bonds between lysine and other amino acids []. The trifluoroacetyl group can be selectively removed during peptide chain assembly, allowing for further modifications.

Physical And Chemical Properties Analysis

  • Data on the specific melting point, boiling point, and solubility of N6-TFA-L-lysine is limited. However, due to its structural similarity to L-lysine, it is expected to be a water-soluble solid with a high melting point [].
  • N6-TFA-L-lysine is likely stable under neutral conditions, but may undergo hydrolysis under acidic or basic environments.

The mechanism of action of N6-TFA-L-lysine depends on the specific application. In peptide synthesis, the trifluoroacetyl group acts as a protecting group for the N6 amine of lysine. This prevents unwanted side reactions during peptide bond formation and allows for targeted manipulation of the peptide chain [].

In some cases, N6-TFA-L-lysine may be used as a probe molecule to study protein-protein interactions. The bulky trifluoroacetyl group can influence the binding affinity of the molecule to specific protein targets [].

  • Limited information exists regarding the specific hazards associated with N6-TFA-L-lysine. However, as a derivative of an amino acid, it is likely to have low toxicity.
  • Standard laboratory safety practices should be followed when handling the compound, including wearing gloves and eye protection.

XLogP3

-1.7

Other CAS

10009-20-8

Wikipedia

N(6)-trifluoroacetyl-L-lysine

Dates

Modify: 2023-08-15
Suzuki et al. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase. Nature Chemical Biology, doi: 10.1038/nchembio.2497, published online 16 October 2017

Explore Compound Types